

# An In-depth Technical Guide to Carboxymethoxylamine Hemihydrochloride: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: (Aminooxy)acetate

Cat. No.: B1218550

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## Introduction

Carboxymethoxylamine hemihydrochloride, also known as (Aminooxy)acetic acid hemihydrochloride, is a versatile bifunctional molecule with significant applications in neuroscience, drug development, and biotechnology.<sup>[1][2][3]</sup> Its unique structure, possessing both a reactive aminooxy group and a carboxyl group, allows it to act as a potent enzyme inhibitor and a valuable crosslinking agent.<sup>[2]</sup> This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanism of action, and key experimental protocols.

## Physicochemical Properties

Carboxymethoxylamine hemihydrochloride is a white to off-white crystalline powder.<sup>[3]</sup> Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2921-14-4	[1][3]
Molecular Formula	C <sub>2</sub> H <sub>5</sub> NO <sub>3</sub> ·0.5HCl	[1][3]
Molecular Weight	109.30 g/mol (free base)	[1][3]
Melting Point	156 °C (decomposes)	[4]
Solubility	Water: 100 mg/mL (clear to slightly hazy, colorless to faintly yellow)	
Density (estimate)	1.7848 g/cm <sup>3</sup>	[4]
Purity	>98.0%	[3]

## Synthesis of Carboxymethoxylamine Hemihydrochloride

The synthesis of carboxymethoxylamine hemihydrochloride is well-established and a detailed protocol is available from Organic Syntheses. The process involves two main steps: the formation of acetone carboxymethoxime followed by its hydrolysis.

### Experimental Protocol: Synthesis

#### Part A: Acetone Carboxymethoxime

- A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is chilled in an ice-salt bath.
- The mixture is made distinctly alkaline to litmus with a 40% sodium hydroxide solution (approximately 440 g), with the addition of another 500 g of ice during neutralization.
- To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4 moles) are added, maintaining the temperature below 20°C.
- The resulting mixture is allowed to flow dropwise over 3-4 hours through a steam-heated Liebig condenser into a 5-liter round-bottomed flask cooled with running water.

- The solution is extracted three times with 500-mL portions of peroxide-free ether.
- The aqueous solution is then cooled and made strongly acidic with 500 ml of concentrated hydrochloric acid (6 moles), keeping the temperature below 15°C.
- The solution is saturated with sodium chloride and immediately extracted with six 1.5-liter portions of peroxide-free ether.
- The combined ethereal extracts are distilled to remove the ether, yielding crude acetone carboxymethoxime (333–345 g), which is used in the next step.

#### Part B: Carboxymethoxylamine Hemihydrochloride

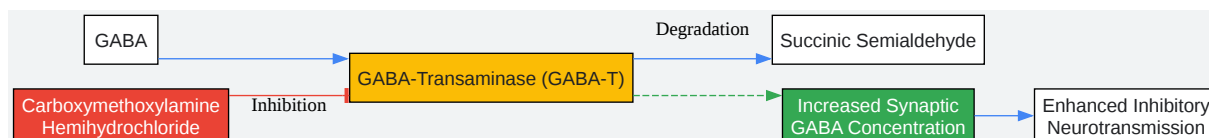
- The crude acetone carboxymethoxime is dissolved in approximately twice its weight of benzene, filtered, and the benzene is removed by distillation under reduced pressure on a steam bath.
- 200 g (1.52 moles) of the resulting residue is dissolved in 1 liter of water in a 5-liter flask.
- 2 mg of hydroquinone and 1 liter of concentrated hydrochloric acid are added.
- Steam is passed through the solution for 30–40 minutes until acetone is no longer distilled over.
- The solution is concentrated under reduced pressure to a volume of 180–220 ml.
- 400 ml of ethanol is added, and the mixture is cooled in an ice-salt bath for 2 hours.
- The crystalline carboxymethoxylamine hemihydrochloride is collected by filtration, washed with two 50-mL portions of cold ethanol, and dried. The yield is 115–125 g (69–75%).

## Mechanism of Action

Carboxymethoxylamine hemihydrochloride exerts its primary biological effects through the inhibition of two key metabolic pathways: GABA degradation and the malate-aspartate shuttle.

## Inhibition of GABA-Transaminase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the enzyme GABA-transaminase (GABA-T), which degrades GABA. Carboxymethoxylamine hemihydrochloride is a potent inhibitor of GABA-T, leading to an increase in synaptic GABA levels. This enhancement of inhibitory neurotransmission is the basis for its anticonvulsant properties.

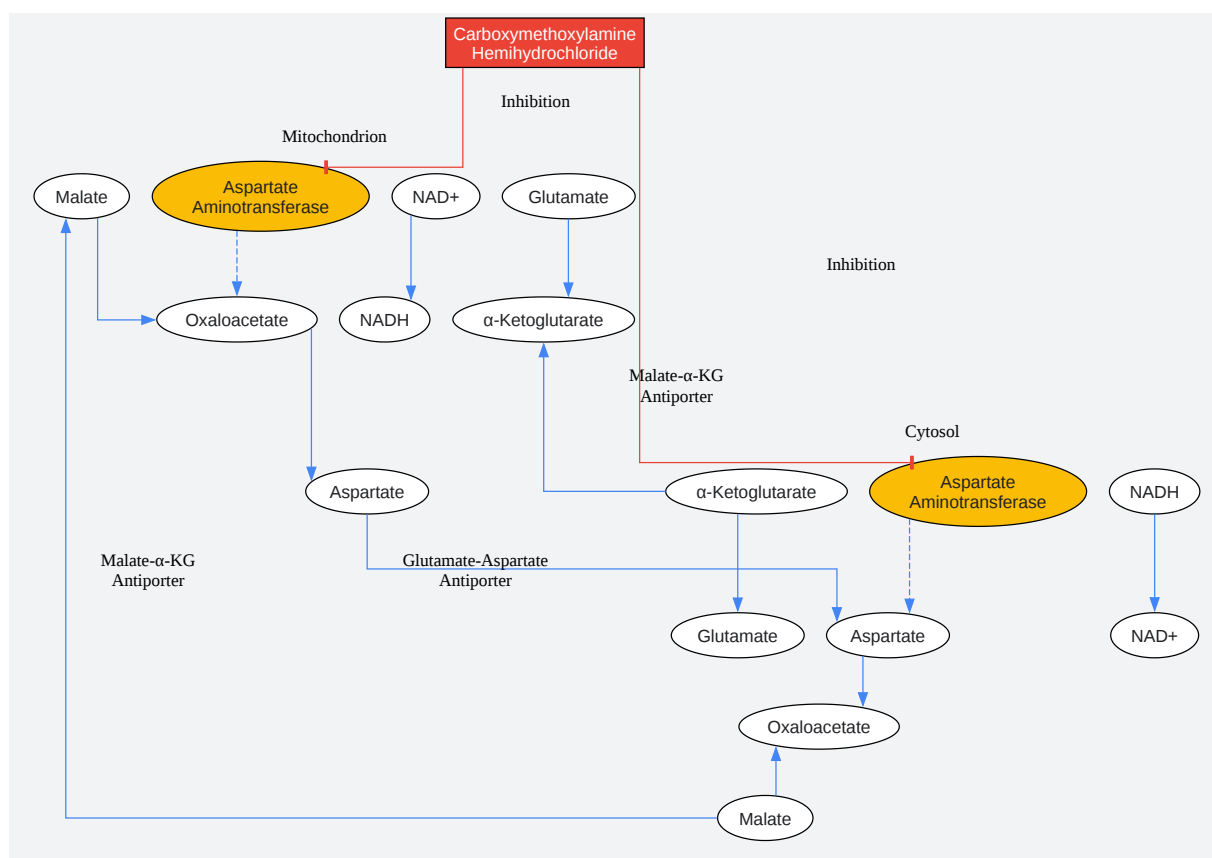


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Caption: Inhibition of GABA-Transaminase by Carboxymethoxylamine Hemihydrochloride.

## Inhibition of the Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Carboxymethoxylamine hemihydrochloride inhibits aspartate aminotransferase, a key enzyme in this shuttle. This disruption of cellular energy metabolism has been explored in the context of cancer research, as some cancer cells are particularly dependent on this shuttle.



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Caption: Inhibition of the Malate-Aspartate Shuttle.

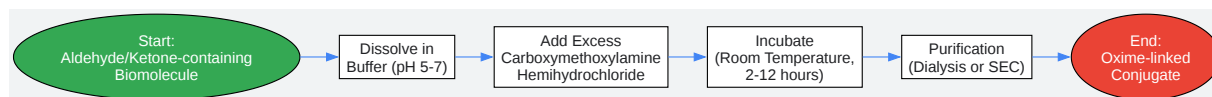
## Applications in Research and Drug Development

The bifunctional nature of carboxymethoxylamine hemihydrochloride makes it a valuable tool in various research and development applications, particularly as a crosslinking agent.

### Bifunctional Crosslinking and Oxime Ligation

The aminoxy group of carboxymethoxylamine hemihydrochloride reacts specifically with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation. The carboxyl group can be activated to react with primary amines, allowing for the coupling of molecules to proteins or other amine-containing surfaces.

- **Preparation of Aldehyde/Ketone-containing Molecule:** The target molecule (e.g., a protein, a solid support) is modified to introduce an aldehyde or ketone group. This can be achieved through various methods, such as periodate oxidation of carbohydrates.
- **Reaction Setup:** The aldehyde/ketone-containing molecule is dissolved in a suitable buffer (e.g., phosphate or acetate buffer, pH 5-7).
- **Addition of Carboxymethoxylamine Hemihydrochloride:** A 10- to 50-fold molar excess of carboxymethoxylamine hemihydrochloride is added to the reaction mixture.
- **Incubation:** The reaction is incubated at room temperature for 2-12 hours. The progress of the reaction can be monitored by techniques such as mass spectrometry or HPLC.
- **Purification:** The resulting conjugate is purified from excess reagents by dialysis or size-exclusion chromatography.



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Caption: General Experimental Workflow for Oxime Ligation.

## Spectroscopic Data

The identity and purity of carboxymethoxylamine hemihydrochloride can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### Infrared (IR) Spectroscopy

The IR spectrum of carboxymethoxylamine hemihydrochloride exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-2500 (broad)	O-H stretch (carboxylic acid), N-H stretch (amine hydrochloride)
~1730	C=O stretch (carboxylic acid)
~1200-1000	C-O stretch

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.5	s	O-CH <sub>2</sub> -COOH
~11-12	br s	COOH and NH <sub>3</sub> <sup>+</sup>

Note: Chemical shifts can vary depending on the solvent and concentration.

## Safety and Handling

Carboxymethoxylamine hemihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture.

This technical guide provides a foundational understanding of carboxymethoxylamine hemihydrochloride for researchers and professionals in drug development. Its unique properties and reactivity offer a wide range of possibilities for innovative research and the development of novel therapeutics and diagnostics.

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